molecular formula C14H10O4 B12001506 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone CAS No. 4388-07-2

4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone

Cat. No.: B12001506
CAS No.: 4388-07-2
M. Wt: 242.23 g/mol
InChI Key: UKRBOJBKGKKYFW-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol It is a derivative of biphenyl, characterized by the presence of four ketone groups and two methyl groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone typically involves the oxidation of 4,4’-dimethylbiphenyl. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions . The reaction is usually carried out at elevated temperatures to ensure complete oxidation of the methyl groups to ketone groups.

Industrial Production Methods

On an industrial scale, the production of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their structure and function .

Properties

CAS No.

4388-07-2

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-methyl-5-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H10O4/c1-7-3-13(17)9(5-11(7)15)10-6-12(16)8(2)4-14(10)18/h3-6H,1-2H3

InChI Key

UKRBOJBKGKKYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C2=CC(=O)C(=CC2=O)C

Origin of Product

United States

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